molecular formula C30H20O4 B2960444 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde CAS No. 2170451-48-4

4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde

Cat. No.: B2960444
CAS No.: 2170451-48-4
M. Wt: 444.486
InChI Key: UKOWOFJKLANHAG-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde is an organic compound with the chemical formula C30H20O4. It is characterized by a tetraphenylethylene core with four terminal aldehyde groups. This compound is known for its high reactivity and versatility in various chemical reactions, making it a valuable building block in organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde can be synthesized through the cross-coupling reaction of benzaldehyde derivatives. One common method involves the use of 4-formylbenzaldehyde and ethene-1,1,2,2-tetrayl as starting materials. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde often involves large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Imine Formation: Results in the formation of Schiff bases.

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde is primarily based on its ability to form stable imine linkages through condensation reactions with amines. This property is exploited in the synthesis of covalent organic frameworks, where the compound acts as a linker, creating a robust network structure. Additionally, its high conjugation and electron-rich nature make it suitable for applications in fluorescence and photoluminescence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde is unique due to its four terminal aldehyde groups, which provide multiple reactive sites for various chemical transformations. This makes it highly versatile and valuable in the synthesis of complex organic structures and materials .

Properties

IUPAC Name

4-[1,2,2-tris(4-formylphenyl)ethenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20O4/c31-17-21-1-9-25(10-2-21)29(26-11-3-22(18-32)4-12-26)30(27-13-5-23(19-33)6-14-27)28-15-7-24(20-34)8-16-28/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOWOFJKLANHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=C(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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